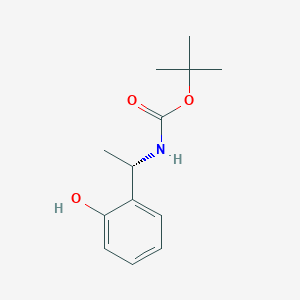

tert-Butyl (S)-(1-(2-hydroxyphenyl)ethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

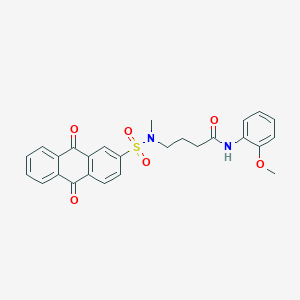

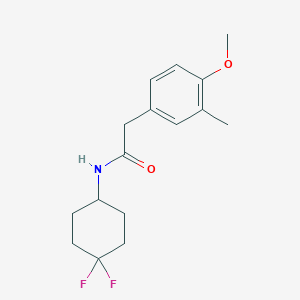

“tert-Butyl (S)-(1-(2-hydroxyphenyl)ethyl)carbamate” is a chemical compound that is a derivative of carbamic acid. It contains a tert-butyl group attached to a carbamate structure . This compound is used in the synthesis of N-Boc-protected anilines .

Synthesis Analysis

The synthesis of “tert-Butyl (S)-(1-(2-hydroxyphenyl)ethyl)carbamate” involves chemical reactions that incorporate the tert-butyl group into the carbamate structure . This process may utilize starting materials such as ethers, alcohols, and carbamic acids in the presence of catalysts or under specific reaction conditions to achieve the desired product .Molecular Structure Analysis

The molecular structure of “tert-Butyl (S)-(1-(2-hydroxyphenyl)ethyl)carbamate” is characterized by its carbamate group attached to a hydroxyphenylethyl moiety, with a tert-butyl group providing steric bulk . This structural arrangement influences its reactivity and physical properties, making it a subject of interest for detailed structural analysis through spectroscopic methods and computational modeling .Chemical Reactions Analysis

Chemical reactions involving “tert-Butyl (S)-(1-(2-hydroxyphenyl)ethyl)carbamate” may include transformations of the carbamate group, modifications of the tert-butyl group, or reactions at the hydroxyphenylethyl moiety . These reactions can be utilized to further modify the compound for specific applications or to study its reactivity patterns .Physical And Chemical Properties Analysis

The physical properties of “tert-Butyl (S)-(1-(2-hydroxyphenyl)ethyl)carbamate”, such as solubility, melting point, and boiling point, are influenced by its molecular structure . The tert-butyl group, in particular, can affect the compound’s physical characteristics, including its phase behavior and interaction with solvents.Wissenschaftliche Forschungsanwendungen

Synthesis of Ceftolozane

This compound is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . These anilines are important in the synthesis of various pharmaceuticals and other organic compounds.

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . These pyrroles have potential applications in medicinal chemistry due to their presence in many biologically active compounds.

Synthesis of Other Antibiotics

The compound is also used in the synthesis of other antibiotics. For example, it is used in the synthesis of FK518 , from which Ceftolozane is derived .

Synthesis of Various Organic Compounds

Tert-butyl carbamate is used in the synthesis of a wide range of organic compounds due to its ability to protect amine groups during chemical reactions .

Research and Development

The compound is used in research and development in the field of organic chemistry, particularly in the development of new synthetic routes to complex organic molecules .

Wirkmechanismus

The mechanism of action of “tert-Butyl (S)-(1-(2-hydroxyphenyl)ethyl)carbamate” involves the tert-butyl carbamate becoming protonated, loss of the tert-butyl cation resulting in a carbamic acid, and decarboxylation of the carbamic acid resulting in the free amine . The presence of the tert-butyl group can impact the compound’s chemical stability and reactivity due to steric effects .

Safety and Hazards

“tert-Butyl (S)-(1-(2-hydroxyphenyl)ethyl)carbamate” should not be released into the environment. It is advised to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound . It is also recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and avoid ingestion and inhalation .

Zukünftige Richtungen

Carbamate pesticides, including “tert-Butyl (S)-(1-(2-hydroxyphenyl)ethyl)carbamate”, have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . Future research could focus on understanding the relationship between exposure to this compound and the dysregulation of the immune system, as well as its potential role in the development of various diseases .

Eigenschaften

IUPAC Name |

tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9(10-7-5-6-8-11(10)15)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHWVHMWUPNZJG-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2680736.png)

![(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one](/img/structure/B2680741.png)

![N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2680745.png)

![1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B2680747.png)